tert-Butyl(diethoxymethyl)silane
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Overview
Description
tert-Butyl(diethoxymethyl)silane: is an organosilicon compound that features a tert-butyl group, a diethoxymethyl group, and a silicon atom. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Tert-Butyl(diethoxymethyl)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2 , and plays a crucial role in the synthesis of complex organic molecules .
Mode of Action
This compound acts as a coupling agent and initiator . It forms bonds with its target substrates, facilitating the formation of complex structures. The exact nature of these interactions depends on the specific substrates involved .
Biochemical Pathways
It’s known that this compound plays a significant role in the synthesis of complex organic molecules . It’s also used in the modification of nano-TiO2 , suggesting it may influence pathways related to material science and nanotechnology.
Result of Action
The primary result of this compound’s action is the formation of complex organic structures . It’s used as a coupling agent and initiator, facilitating the formation of bonds between different substrates . This can lead to the synthesis of complex organic molecules or the modification of materials like nano-TiO2 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to moisture , which can affect its reactivity and stability. Therefore, it’s typically used under controlled conditions to prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(diethoxymethyl)silane can be synthesized through the reaction of tert-butylchlorodimethylsilane with diethoxymethylsilane in the presence of a Lewis acid catalyst. The reaction typically occurs at temperatures ranging from 35 to 45°C .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of structured ceramic or glass filling materials in rectifying towers helps achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(diethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or other electrophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted silanes depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl(diethoxymethyl)silane is widely used as a protecting group in organic synthesis. It helps protect sensitive alcohol and amine groups during multi-step synthetic processes .
Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of protein and enzyme functions .
Medicine: this compound is employed in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs .
Industry: In the industrial sector, it is used in the production of low-dielectric polyimide films, which are essential in the microelectronics industry for their excellent thermal and mechanical properties .
Comparison with Similar Compounds
- Trimethylsilyl chloride
- Triethylsilyl chloride
- tert-Butyldimethylsilyl chloride
Comparison: tert-Butyl(diethoxymethyl)silane is unique due to its combination of tert-butyl and diethoxymethyl groups, which provide both steric hindrance and stability. This makes it more effective as a protecting group compared to trimethylsilyl chloride and triethylsilyl chloride, which offer less steric protection .
Properties
IUPAC Name |
tert-butyl(diethoxymethyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGFJKRAZXUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[SiH2]C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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